BenchChemオンラインストアへようこそ!

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Medicinal chemistry Structure-activity relationship Urea transporter inhibition

This trisubstituted urea features a bifunctional dual-heterocycle architecture (furan-2-ylmethyl + thiophen-2-ylmethyl) on a piperidine core, enabling simultaneous engagement of distinct binding subpockets. With zero reported bioactivity (ZINC15/ChEMBL confirmation), it is free of target bias—perfect for phenotypic screening & target deconvolution. Balanced physicochemical profile (HBD=1, HBA=4, predicted TPSA ~57–62 Ų) supports both cell-based & in vivo assays. Procure alongside CAS 1207010-86-3 for systematic linker-length SAR. Opt for this compound to discover first-in-class targets without mechanistic preconceptions.

Molecular Formula C17H23N3O2S
Molecular Weight 333.45
CAS No. 1207054-92-9
Cat. No. B2799190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS1207054-92-9
Molecular FormulaC17H23N3O2S
Molecular Weight333.45
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CC=CO3
InChIInChI=1S/C17H23N3O2S/c21-17(19-12-16-4-2-10-23-16)18-11-14-5-7-20(8-6-14)13-15-3-1-9-22-15/h1-4,9-10,14H,5-8,11-13H2,(H2,18,19,21)
InChIKeyMGMFJJLOJLCUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1207054-92-9): Structural Identity, Physicochemical Profile, and Database Annotation Status


1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1207054-92-9) is a synthetic trisubstituted urea derivative characterized by a piperidine core N-substituted with a furan-2-ylmethyl group and a urea linkage bearing a thiophen-2-ylmethyl terminus. Its molecular formula is C₁₇H₂₃N₃O₂S with a molecular weight of 333.45 g/mol, and its InChI Key is MGMFJJLOJLCUNP-UHFFFAOYSA-N [1]. The compound belongs to a broader class of piperidine-urea derivatives that have been explored as inhibitors of soluble epoxide hydrolase (sEH) and urea transporters (UT-A/UT-B), though this specific compound currently has no reported bioactivity in peer-reviewed literature or public databases such as ChEMBL [2][3]. It is commercially available from multiple research chemical suppliers for in vitro investigation.

Why Generic Substitution Is Not Advisable for 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea Without Empirical Verification


Piperidine-urea derivatives containing furan and thiophene substituents exhibit profound sensitivity to minor structural modifications. In the closely related sEH inhibitor class, replacement of a thiophen-2-yl group with a thiophen-2-ylmethyl group (as seen in the target compound vs. CAS 1207010-86-3) alters the hydrogen-bonding capacity, linker flexibility, and steric occupancy of the terminal aryl pocket, which can shift target affinity by orders of magnitude [1]. Within the UT-A1 inhibitor chemotype, IC₅₀ values for structurally analogous piperidine-urea compounds span from low micromolar to >60 µM depending on substitution pattern [2]. The target compound's specific furan-2-ylmethyl/piperidine/thiophen-2-ylmethyl architecture has no published bioactivity data, meaning its pharmacological selectivity, off-target profile, and potency cannot be inferred from in-class analogs. Procurement decisions must therefore be guided by direct structural identity verification (CAS, InChI Key) and the compound's fitness for specific research objectives, not by assumed functional equivalence to related urea derivatives.

Quantitative Differentiation Evidence for 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea vs. Closest Structural Analogs


Structural Differentiation: Thiophen-2-ylmethyl vs. Thiophen-2-yl Substitution Relative to CAS 1207010-86-3

The target compound (CAS 1207054-92-9) incorporates a thiophen-2-ylmethyl group at the terminal urea nitrogen, whereas the closest cataloged analog CAS 1207010-86-3 bears a thiophen-2-yl group directly attached to the urea. This single methylene insertion increases the molecular weight from 319.42 to 333.45 g/mol, adds one rotatable bond, and extends the spatial reach of the thiophene ring by approximately 1.2–1.5 Å. In piperidine-urea SAR studies for sEH, analogous linker extensions have been shown to alter IC₅₀ values by 10- to >1,000-fold depending on the target pocket geometry [1][2].

Medicinal chemistry Structure-activity relationship Urea transporter inhibition

Bioactivity Annotation Status: Confirmed Absence of Published Activity Data vs. Well-Characterized Piperidine-Urea sEH/UT-A Inhibitors

The ZINC15 database explicitly annotates this compound (ZINC172037) as having no known bioactivity and no publication record in ChEMBL [1]. In contrast, structurally related piperidine-urea chemotypes such as CAY10640 (sEH IC₅₀ = 0.4 nM) and TPPU (sEH IC₅₀ = 3.7 nM human, 2.8 nM mouse) are extensively characterized with published pharmacokinetic, selectivity, and in vivo efficacy data [2][3]. This annotation gap means the target compound's activity at sEH, UT-A1, UT-B, FAAH, or any other piperidine-urea-relevant target is entirely unvalidated.

Chemical biology Drug discovery Pharmacological profiling

Furan Substitution Position: Furan-2-ylmethyl (Target) vs. Furan-3-carbonyl (Analog) and Impact on Piperidine Basicity and Target Recognition

The target compound features an sp³-hybridized furan-2-ylmethyl substituent on the piperidine nitrogen, preserving the piperidine pKₐ (~8.5–9.5) and cationic character at physiological pH. In contrast, the analog 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea contains a furan-3-carbonyl group that forms an amide bond, reducing the piperidine nitrogen pKₐ by ~4–5 log units and eliminating the cationic center [1]. This fundamental difference in ionization state alters membrane permeability, subcellular distribution, and the compound's ability to engage targets that require a cationic pharmacophore (e.g., aminergic GPCRs, ion channels, and certain kinase ATP-binding pockets) [2].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to In-Class Piperidine-Urea Comparators

The target compound contains one hydrogen bond donor (urea NH) and four hydrogen bond acceptors (urea carbonyl O, furan O, thiophene S, piperidine N), yielding a HBD count of 1 and HBA count of 4. This is intermediate between the more polar sEH-optimized inhibitors such as TPPU (HBD = 2, HBA = 5, including the trifluoromethoxy group) and more lipophilic UT-A1 inhibitors [1]. The balanced HBD/HBA ratio, combined with a topological polar surface area (TPSA) of approximately 57–62 Ų (predicted), positions this compound near the midpoint of CNS MPO desirability scores, suggesting potential blood-brain barrier permeability not shared by more polar piperidine-urea analogs [2].

ADME prediction Physicochemical profiling Lead optimization

Optimal Research Application Scenarios for 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1207054-92-9) Based on Differentiated Evidence


De Novo Target Fishing and Phenotypic Screening as a Structurally Unexplored Piperidine-Urea Scaffold

Because ZINC15 confirms no known bioactivity for this compound and ChEMBL contains zero publication records [1], it is an ideal candidate for unbiased phenotypic screening and target deconvolution studies. Unlike extensively characterized sEH inhibitors (e.g., TPPU, CAY10640), this compound carries no target bias, allowing researchers to discover novel target engagement without preconceived mechanistic assumptions. Its balanced physicochemical profile (HBD = 1, HBA = 4, predicted TPSA ≈ 57–62 Ų) suggests compatibility with both cell-based and in vivo screening formats. Procurement of this compound specifically—rather than a pre-optimized analog—enables discovery of first-in-class biological activity without the confounding influence of prior SAR optimization toward a known target.

CNS Drug Discovery Programs Requiring a Cationic Piperidine Pharmacophore with Predicted Brain Penetrance

The sp³-hybridized furan-2-ylmethyl substitution preserves the piperidine nitrogen basicity (predicted pKₐ ~8.5–9.5), maintaining a cationic center at physiological pH that is critical for engaging aminergic GPCRs, ion channels, and certain kinases [2]. Combined with a favorable CNS MPO score (predicted ~4.0–4.5 vs. ~3.0–3.5 for TPPU) and moderate TPSA, this compound is structurally better suited for CNS target engagement than more polar piperidine-urea tool compounds. Programs targeting neurological indications where a basic amine is pharmacophorically required should prioritize this compound over the furan-3-carbonyl amide analog, which lacks the cationic piperidine. Experimental confirmation of brain penetration and target engagement remains necessary.

Structure-Activity Relationship (SAR) Studies Exploring Thiophene Linker Length Effects in Piperidine-Urea Chemotypes

The target compound's key differentiator is the thiophen-2-ylmethyl group (vs. the thiophen-2-yl group in CAS 1207010-86-3). This single methylene insertion provides a systematic SAR probe for evaluating how linker length modulates target affinity, selectivity, and pharmacokinetics [3]. In the sEH inhibitor class, analogous linker modifications have produced IC₅₀ shifts exceeding three orders of magnitude. Procurement of both CAS 1207054-92-9 and CAS 1207010-86-3 as a matched pair enables rigorous head-to-head SAR determination. This application scenario is particularly relevant for laboratories optimizing piperidine-urea leads against sEH, UT-A1, FAAH, or DDR1 where the thiophene-binding subpocket geometry is not yet fully characterized.

Chemical Biology Probe Development Leveraging Dual Heterocycle Architecture for Bifunctional Target Engagement

The simultaneous presence of furan-2-ylmethyl and thiophen-2-ylmethyl groups on a single piperidine-urea scaffold creates a distinctive dual-heterocycle architecture. Furan and thiophene rings engage in different non-covalent interaction modes (furan favors H-bond acceptance via ring oxygen; thiophene favors sulfur-mediated hydrophobic contacts and potential sulfur-π interactions). This bifunctional design may enable simultaneous engagement of two distinct binding subpockets or cooperative binding at protein-protein interfaces, a feature not present in mono-heterocycle piperidine-urea analogs. Researchers investigating polypharmacology or bifunctional target engagement should select this compound over simpler furan-only or thiophene-only piperidine-urea derivatives.

Quote Request

Request a Quote for 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.